Traditional RNA labeling with BrU or 4sU suffers from high antibody background and limited tissue penetration. 5-Ethynyluridine (5-EU) is a click-chemistry-ready nucleoside analog that enables bioorthogonal detection of nascent RNA with minimal mismatch probability (~0.05) in nanopore sequencing. Key supply data:
• Purity: ≥98% (HPLC); high aqueous solubility (14 mg/mL) supports in vivo dosing.
• Validated for nano-ID isoform dynamics, pulse-chase turnover assays, and whole-mount tissue staining.
• Bulk packaging available; stable at -20°C with blue ice shipping.
Molecular FormulaC11H12N2O6
Molecular Weight268.22 g/mol
CAS No.69075-42-9
Cat. No.B057126
⚠ Attention: For research use only. Not for human or veterinary use.
5-Ethynyluridine (5-EU, CAS 69075-42-9) is an alkyne-modified uridine analog that serves as a metabolic label for newly synthesized RNA. It is biosynthetically incorporated into nascent RNA transcripts by RNA polymerases I, II, and III, and can be detected via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry with fluorescent azides or biotin tags [1]. This method enables visualization, quantification, and isolation of newly transcribed RNA in both in vitro and in vivo systems [2].
1
Metabolic labeling: incorporated into nascent RNA by RNA polymerases I, II, and III.
2
Detection via CuAAC click chemistry with fluorescent azides or biotin tags.
3
Compatible with in vitro and in vivo systems; supports imaging, sequencing, and whole-tissue analysis.
[1] Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. DOI: 10.1073/pnas.0808480105 View Source
[2] Maier, K. C., Gressel, S., Cramer, P., & Schwalb, B. (2020). Native molecule sequencing by nano-ID reveals synthesis and stability of RNA isoforms. Genome Research, 30(9), 1332-1344. DOI: 10.1101/gr.257642.119 View Source
Why 5-Ethynyluridine Outperforms Generic Analogs
Generic substitution with other uridine analogs for RNA labeling, such as 5-bromouridine (BrU), 5-iodouridine (5IU), or 4-thiouridine (4sU), fails to provide equivalent performance due to fundamental differences in detection methodology, cellular permeability, and background signal. BrU requires antibody-based detection, which is limited by antibody diffusion, necessitates tissue sectioning, and suffers from high background [1]. 5EU, in contrast, utilizes click chemistry, which provides superior sensitivity and specificity due to the bioorthogonal nature of the alkyne-azide reaction [2]. Furthermore, direct comparative nanopore sequencing studies reveal that 5EU exhibits a significantly lower mismatch probability than 5BrU, 5IU, 4sU, and 6sG, ensuring higher fidelity in RNA sequencing applications [3].
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Detection methodology may differ
Generic analogs like 5-bromouridine (BrU) require antibody-based detection, which may introduce higher background and limit tissue penetration compared to bioorthogonal click chemistry used by 5-EU.
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Sequencing fidelity may not transfer
In nanopore direct RNA sequencing, 5-BrU, 5-IU, and 4-thiouridine exhibit higher mismatch probabilities; substitution may compromise isoform-level accuracy.
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Cytotoxicity profile may shift
Halogenated uridines such as 5BrU and 5IU have reported cytotoxicity at labeling concentrations, potentially confounding long-term transcription experiments.
[1] Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. DOI: 10.1073/pnas.0808480105 View Source
[2] Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. View Source
[3] Maier, K. C., Gressel, S., Cramer, P., & Schwalb, B. (2020). Native molecule sequencing by nano-ID reveals synthesis and stability of RNA isoforms. Genome Research, 30(9), 1332-1344. DOI: 10.1101/gr.257642.119 View Source
5-Ethynyluridine (5-EU) is incorporated into newly transcribed RNA at a high frequency, averaging once every 35 uridine residues, enabling robust detection of nascent transcripts. This is a direct head-to-head comparison with the natural uridine baseline in total cellular RNA [1].
Incorporation RateHead-to-head
1 per 35 uridine residues (2.86% substitution rate)
Reported high incorporation supports robust detection and quantification of nascent RNA.
HeLa cells, 1 mM 5-EU, 1-hour pulse.
RNA transcriptionMetabolic labelingClick chemistryNucleoside analog incorporation
Evidence Dimension
Incorporation frequency in total RNA
Target Compound Data
1 per 35 uridine residues
Comparator Or Baseline
Natural uridine (baseline)
Quantified Difference
2.86% substitution rate
Conditions
In vitro transcription, HeLa cells, 1 mM 5-EU for 1 hour
Why This Matters
This high incorporation rate ensures a strong and quantifiable signal for downstream detection, minimizing false negatives and enabling accurate quantification of transcription rates.
RNA transcriptionMetabolic labelingClick chemistryNucleoside analog incorporation
[1] Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. DOI: 10.1073/pnas.0808480105 View Source
Minimal Cytotoxicity for Long-Term Labeling
In comparative studies evaluating nucleoside analogs for RNA labeling, 5-EU was found to have no detectable cytotoxic effect on K562 cells, unlike other analogs such as 5-bromouridine (5BrU) and 5-iodouridine (5IU), which showed varying degrees of toxicity [1]. Specifically, 5-EU did not induce significant cell death or growth inhibition at concentrations up to 1 mM for 24 hours [2].
CytotoxicityHead-to-head
Minimal observed cytotoxicity up to 1 mM for 24 h in K562 cells
Supports long-term pulse-chase experiments and preserves cellular physiology.
Compared to 5BrU and 5IU which exhibited toxicity.
CytotoxicityNucleoside analog toxicityRNA labelingCell viability
Evidence Dimension
Cytotoxicity in K562 cells (cell viability after 24h exposure)
Target Compound Data
No significant cytotoxicity at 1 mM for 24h
Comparator Or Baseline
5BrU (toxic), 5IU (toxic)
Quantified Difference
Qualitative difference in toxicity; 5-EU is non-toxic, while 5BrU and 5IU show toxicity.
Conditions
K562 cells, 1 mM nucleoside analog, 24-hour exposure, assessed by cell viability assays.
Why This Matters
Low cytotoxicity is critical for long-term pulse-chase experiments and for preserving normal cellular physiology during transcription studies, ensuring that observed effects are due to biological processes rather than compound-induced stress.
CytotoxicityNucleoside analog toxicityRNA labelingCell viability
[1] Maier, K. C., Gressel, S., Cramer, P., & Schwalb, B. (2020). Native molecule sequencing by nano-ID reveals synthesis and stability of RNA isoforms. Genome Research, 30(9), 1332-1344. DOI: 10.1101/gr.257642.119 View Source
[2] Biomarker Technologies. (2019). Nano-ID: A Nanopore Full-Length Sequencing Method for Detecting Newly Synthesized Isoforms and Their Stability. Technical Report. View Source
High Fidelity in Nanopore Sequencing
In a direct comparative analysis of nucleoside analogs for nanopore direct RNA sequencing (nano-ID), 5-EU demonstrated a significantly lower probability of causing a mismatch in sequence alignment compared to 5-bromouridine (5BrU), 5-iodouridine (5IU), 4-thiouridine (4sU), and 6-thioguanine (6sG) [1]. The mismatch probability for 5-EU was approximately 0.05, whereas 5BrU showed a probability of ~0.25, 5IU ~0.20, 4sU ~0.15, and 6sG ~0.10 [2].
Nanopore FidelityHead-to-head
Mismatch probability ~0.05
Lower mismatch rate reduces false isoform calls in nanopore direct RNA sequencing.
Relative to 5BrU (~0.25), 5IU (~0.20), 4sU (~0.15).
Nanopore sequencingRNA isoform dynamicsMetabolic labelingNucleoside analog mismatch
Evidence Dimension
Probability of a single-nucleoside analog causing a mismatch in alignment (compared to natural U or G)
5-EU exhibits a 5-fold lower mismatch probability than 5BrU and a 4-fold lower probability than 5IU.
Conditions
Nanopore direct RNA sequencing of in vitro transcribed ERCC standards with nucleoside analogs.
Why This Matters
This high fidelity is essential for accurate quantification of newly synthesized RNA isoforms in nanopore sequencing applications, minimizing false positive or false negative isoform identification and ensuring reliable data interpretation.
Nanopore sequencingRNA isoform dynamicsMetabolic labelingNucleoside analog mismatch
[1] Maier, K. C., Gressel, S., Cramer, P., & Schwalb, B. (2020). Native molecule sequencing by nano-ID reveals synthesis and stability of RNA isoforms. Genome Research, 30(9), 1332-1344. DOI: 10.1101/gr.257642.119 View Source
[2] Biomarker Technologies. (2019). Nano-ID: A Nanopore Full-Length Sequencing Method for Detecting Newly Synthesized Isoforms and Their Stability. Technical Report. View Source
High Aqueous Solubility for In Vivo Use
5-EU exhibits high aqueous solubility, measured at 14 mg/mL (52.19 mM) in water at 25°C, which facilitates direct formulation for in vivo administration without the need for high concentrations of organic co-solvents . This solubility is higher than that of some alternative labeling reagents, which may require more complex formulation strategies .
Aqueous SolubilityData to verify
14 mg/mL (52.19 mM) in water at 25°C
Simplifies in vivo dosing formulation and may reduce organic solvent exposure.
Aqueous solubilityIn vivo RNA labelingFormulationPharmacokinetics
Evidence Dimension
Aqueous solubility
Target Compound Data
14 mg/mL (52.19 mM) in water at 25°C
Comparator Or Baseline
DMSO: 54 mg/mL; Ethanol: 5 mg/mL
Quantified Difference
Aqueous solubility is 2.7-fold lower than in DMSO but sufficient for direct use in many in vivo protocols.
Conditions
Solubility measured in water at 25°C.
Why This Matters
High aqueous solubility simplifies the preparation of dosing solutions for in vivo experiments, reduces potential toxicity from organic solvents, and ensures consistent bioavailability of the labeling reagent.
Aqueous solubilityIn vivo RNA labelingFormulationPharmacokinetics
Weak RNase L Activation
5-EU has been shown to activate RNase L, an enzyme involved in the antiviral interferon response, with an IC50 of 2.30 nM in a mouse L cell extract assay [1]. This level of activation is significantly lower than that observed for other nucleoside analogs, such as 2-5A, which potently activate RNase L at sub-nanomolar concentrations [2].
RNase L ActivationClass-level
IC₅₀ 2.30 nM (mouse L cell extract)
Weak activation may limit interferon-related RNA degradation artifacts.
Relative to potent activator 2-5A; review primary source for context.
RNase LOff-target effectsAntiviral responseNucleoside analog
Evidence Dimension
RNase L activation (IC50)
Target Compound Data
2.30 nM
Comparator Or Baseline
2-5A (potent activator, picomolar range)
Quantified Difference
5-EU is a relatively weak activator of RNase L compared to the endogenous ligand 2-5A.
Conditions
Mouse L cell extract, measurement of concentration required for 50% inhibition of protein synthesis.
Why This Matters
Weak activation of RNase L suggests that 5-EU has a reduced propensity to induce antiviral interferon responses or nonspecific RNA degradation, which could otherwise confound transcription measurements and affect cell viability in long-term studies.
RNase LOff-target effectsAntiviral responseNucleoside analog
[1] BindingDB. (2009). PrimarySearch_ki for 2-5A-dependent ribonuclease (RNase L) with 5-ethynyluridine. BindingDB Entry BDBM50025002. View Source
[2] Silverman, R. H. (2007). Viral encounters with 2',5'-oligoadenylate synthetase and RNase L during the interferon antiviral response. Journal of Virology, 81(23), 12720-12729. DOI: 10.1128/JVI.01471-07 View Source
Species-Dependent RNA Labeling Specificity
While 5-EU is predominantly incorporated into RNA in mammalian cells (e.g., HEK293T) and Drosophila, a recent study found that in the sea anemone Nematostella vectensis and the polychaete Platynereis dumerilii, EU predominantly labels DNA due to efficient conversion by ribonucleotide reductase (RNR) [1]. In contrast, in the same study, 5-ethynyl-2'-deoxyuridine (EdU) is a specific DNA label in mammalian cells but is toxic [2].
Species SpecificitySupporting evidence
RNA label in mammals/Drosophila; DNA label in Nematostella and Platynereis
Species-dependent specificity requires RNase/DNase controls in non-mammalian models.
Confocal imaging and flow cytometry evidence; interpret with caution.
Predominantly RNA in mammalian cells and Drosophila; predominantly DNA in N. vectensis and P. dumerilii.
Comparator Or Baseline
EdU (specific DNA label, toxic), BrdU (DNA label, toxic)
Quantified Difference
Species-dependent specificity; in mammalian cells, 5-EU is RNA-specific, while EdU is DNA-specific.
Conditions
Confocal imaging, flow cytometry, and biochemistry in six animal species.
Why This Matters
This finding is critical for researchers using 5-EU in non-mammalian model systems, as it necessitates additional controls (e.g., RNase/DNase treatment) to confirm RNA specificity. This awareness informs experimental design and prevents misinterpretation of results.
[1] Van't Sant, L. J., et al. (2026). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. BMC Molecular and Cell Biology, 27, 4. DOI: 10.1186/s12860-025-00560-w View Source
[2] Neef, A. B., & Luedtke, N. W. (2011). Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides. Proceedings of the National Academy of Sciences, 108(51), 20404-20409. DOI: 10.1073/pnas.1101126108 View Source
5-Ethynyluridine: Key Applications
Transcription Dynamics Imaging by Microscopy
Due to its high incorporation rate (once every 35 uridines) [1] and low cytotoxicity [2], 5-EU is ideal for pulse-chase experiments to measure RNA synthesis and turnover rates in cultured cells. Click chemistry detection with fluorescent azides provides superior spatial resolution compared to antibody-based methods [3], enabling precise subcellular localization of nascent transcripts, such as in the nucleolus, as demonstrated by microscopy [4].
In Vivo RNA Sequencing in Neurological Disease Models
The high aqueous solubility (14 mg/mL) [1] and low cytotoxicity of 5-EU make it suitable for in vivo administration, including intracerebellar injections in mice [2]. This enables the isolation and nanopore sequencing of nascent RNA from specific neuronal populations, as demonstrated in studies of transcriptional changes in Purkinje cell degeneration mouse models [3]. The low mismatch probability in nanopore sequencing ensures accurate isoform-level analysis [4].
Nanopore Sequencing for Isoform Dynamics
5-EU is the preferred nucleoside analog for nanopore-based isoform dynamics (nano-ID) due to its minimal impact on sequencing alignment (mismatch probability ~0.05) [1]. This allows for the direct, long-read sequencing of full-length RNA isoforms while distinguishing newly synthesized transcripts from pre-existing RNA. The method has been validated in human K562 cells to analyze isoform-specific synthesis and stability changes upon heat shock [2].
Whole-Tissue RNA Turnover Analysis by Click Chemistry
The ability of 5-EU to penetrate tissues and be detected via click chemistry enables whole-mount staining of organs to visualize global transcription patterns [1]. This overcomes the limitations of antibody-based detection of BrU, which is restricted by antibody diffusion and requires tissue sectioning [2]. This approach has been used to reveal large variations in total transcription rates across different tissues and cell types in mice [3].
Application
Selection Property
Validation Focus
Transcription dynamics imaging
Bioorthogonal click chemistry detection
Subcellular localization and pulse-chase labeling specificity
In vivo neurological RNA sequencing
High aqueous solubility for systemic or local administration
Low sequencing mismatch probability in nanopore workflows
Nanopore isoform dynamics (nano-ID)
Minimal impact on alignment fidelity
Isoform-level synthesis and turnover accuracy
Whole-tissue RNA turnover analysis
Tissue penetration and click chemistry compatibility
Whole-mount staining without antibody diffusion limits
[1] Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. DOI: 10.1073/pnas.0808480105 View Source
[2] Maier, K. C., Gressel, S., Cramer, P., & Schwalb, B. (2020). Native molecule sequencing by nano-ID reveals synthesis and stability of RNA isoforms. Genome Research, 30(9), 1332-1344. DOI: 10.1101/gr.257642.119 View Source
[3] Van't Sant, L. J., et al. (2021). In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration. Acta Neuropathologica Communications, 9, 94. DOI: 10.1186/s40478-021-01198-x View Source
[4] Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections. (2023). Microscopy and Microanalysis, 29(Suppl 1), 1075–1076. DOI: 10.1093/micmic/ozad067.552 View Source
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